2-Methylpropyl 2-aminopropanoate
Description
Foundational Significance of Amino Acid Esters in Modern Organic Chemistry
Amino acid esters represent a cornerstone in the edifice of modern organic chemistry, serving as pivotal intermediates and building blocks in a multitude of synthetic pathways. Their importance stems from the dual functionality imparted by the amino and ester groups, which allows for a diverse range of chemical transformations.
The esterification of the carboxylic acid moiety of an amino acid serves a critical protective function. pearson.comaklectures.com This protection is often a prerequisite for reactions involving the amino group, preventing self-condensation and other unwanted side reactions. The ester group can be readily removed through hydrolysis, typically under acidic conditions, to regenerate the carboxylic acid, making it an ideal temporary modification. pearson.com
Furthermore, amino acid esters are extensively utilized in peptide synthesis. nih.gov The esterification of the C-terminus of one amino acid allows for the controlled formation of a peptide bond with the N-terminus of another. This strategy is fundamental to both solution-phase and solid-phase peptide synthesis, the methodologies responsible for the creation of complex polypeptide chains with precisely defined sequences.
Beyond peptide chemistry, amino acid esters are valuable chiral synthons. The inherent chirality of natural amino acids is preserved in their ester derivatives, which can then be used to introduce stereocenters into target molecules. This is of paramount importance in the synthesis of pharmaceuticals and other bioactive compounds where stereochemistry dictates biological activity. Their applications also extend to the development of novel polymer materials and as intermediates in medicinal chemistry. nih.gov
The reactivity of the amino group in these esters allows for a variety of modifications, such as acylation, which further expands their synthetic utility. aklectures.com The ability to selectively react at either the N-terminus or the C-terminus (after deprotection) provides chemists with a versatile toolkit for constructing complex molecular architectures.
Structural Characteristics of 2-Methylpropyl 2-aminopropanoate Relevant to Research Inquiry
The specific structural attributes of this compound are central to its utility and the research questions it inspires. A comprehensive understanding of its molecular architecture is essential for predicting its reactivity and potential applications.
Key Structural Features:
Chiral Center: The molecule possesses a chiral center at the alpha-carbon (the carbon atom bonded to the amino group), a direct consequence of its derivation from the amino acid alanine (B10760859). This stereocenter means the compound can exist as two enantiomers: (S)-2-Methylpropyl 2-aminopropanoate and (R)-2-Methylpropyl 2-aminopropanoate. This chirality is a critical feature for applications in asymmetric synthesis and stereoselective reactions.
Amino Group: The primary amine (-NH2) group is a nucleophilic and basic center. Its reactivity is fundamental to many of the compound's applications, including N-alkylation, N-acylation, and its role as a ligand in coordination chemistry.
Ester Group: The isobutyl ester group modifies the polarity and steric environment of the parent amino acid, alanine. The bulky isobutyl group can influence the stereochemical outcome of reactions at the alpha-carbon and can also impact the compound's physical properties, such as solubility and boiling point.
Isobutyl Moiety: The branched nature of the isobutyl group provides a distinct steric profile compared to linear esters. This can be exploited to fine-tune the reactivity and selectivity of the molecule in various chemical transformations.
Physicochemical Properties:
The interplay of these structural features gives rise to the specific physicochemical properties of this compound. While extensive experimental data for this specific compound is not always readily available in public literature, we can infer certain properties based on its structure and comparison with related compounds.
Below is a table summarizing key structural and predicted physicochemical information for this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.20 g/mol |
| CAS Number | 86966-03-2 |
| SMILES | CC(C)COC(=O)C(N)C |
| Chiral Center | C2 (alpha-carbon) |
| Functional Groups | Primary Amine, Ester |
Data sourced from available chemical databases.
Evolution of Research Themes Pertaining to this compound and Related Analogues
The research landscape involving this compound and its analogs has evolved, reflecting broader trends in organic synthesis and materials science. Initially, research focused on the fundamental synthesis and reactivity of amino acid esters as a class.
Early Research Focus:
Early investigations were primarily concerned with the efficient synthesis of amino acid esters, including isobutyl esters, often as part of the development of protecting group strategies for peptide synthesis. The Fischer-Speier esterification, using an alcohol in the presence of an acid catalyst, was a common method explored. pearson.com
Shift Towards Asymmetric Synthesis and Catalysis:
With the increasing demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, the focus shifted. Research began to explore the use of chiral amino acid esters, such as the enantiomers of this compound, as chiral auxiliaries or as starting materials for the synthesis of complex chiral molecules. Their ability to induce stereoselectivity in reactions became a key area of investigation.
Furthermore, the amino and ester functionalities allow these molecules to act as bidentate ligands for metal catalysts. This has led to research into their use in asymmetric catalysis, where the chiral environment provided by the amino acid ester ligand can influence the stereochemical outcome of a catalyzed reaction.
Emerging Applications in Materials Science:
More recently, amino acid esters have been explored as monomers for the synthesis of biodegradable polymers. The ester linkages can be hydrolyzed under physiological conditions, making polymers derived from them potentially biocompatible and environmentally friendly. The specific properties of the resulting polymer can be tailored by varying the amino acid and the alcohol used to form the ester.
The study of analogs, such as 2-methylpropyl 2-bromopropanoate (B1255678) and 2-methylpropyl 2-methylpropanoate (B1197409), provides valuable comparative data. chemsrc.comstenutz.eu For instance, the bromo-analog offers a handle for nucleophilic substitution reactions, while the 2-methylpropanoate analog allows for the study of steric and electronic effects by modifying the acyl portion of the ester.
The progression of research on this compound and its relatives illustrates a move from fundamental synthetic methodology to more sophisticated applications in asymmetric synthesis, catalysis, and materials science, underscoring the enduring versatility of amino acid esters in chemical research.
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-methylpropyl 2-aminopropanoate |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4,8H2,1-3H3 |
InChI Key |
SZHJHAOHDNDHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for 2 Methylpropyl 2 Aminopropanoate
Classical Esterification Techniques for 2-Methylpropyl 2-aminopropanoate Synthesis
Traditional methods for ester synthesis remain fundamental in organic chemistry. These techniques, primarily direct acid catalysis and acyl chloride-mediated reactions, are well-established for the preparation of simple esters like this compound.
Direct Acid-Catalyzed Esterification of 2-Aminopropanoic Acid with 2-Methylpropanol
The most direct route to this compound is the Fischer-Speier esterification. This method involves heating a mixture of 2-aminopropanoic acid (alanine) and 2-methylpropanol (isobutanol) in the presence of a strong acid catalyst. organic-chemistry.org The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. organic-chemistry.orgathabascau.ca This is typically accomplished by using a large excess of the alcohol (2-methylpropanol), which can also serve as the reaction solvent, or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. operachem.com
The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking this activated carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. masterorganicchemistry.com Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com A study involving the esterification of various amino acids with methanol (B129727) successfully utilized H₂SO₄ as the catalyst. researchgate.net
Table 1: Typical Conditions for Direct Acid-Catalyzed Esterification
| Parameter | Description | Common Examples | Reference |
|---|---|---|---|
| Carboxylic Acid | 2-Aminopropanoic acid (Alanine) | L-Alanine, D-Alanine, or racemic Alanine (B10760859) | researchgate.net |
| Alcohol | 2-Methylpropanol (Isobutanol) | Used in excess, often as solvent | athabascau.caresearchgate.net |
| Catalyst | Strong Brønsted acid | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | operachem.com |
| Temperature | Reflux | Dependent on the boiling point of the alcohol solvent | operachem.com |
| Equilibrium Shift | Use of excess alcohol or removal of water | Dean-Stark trap for water removal | organic-chemistry.orgoperachem.com |
Acyl Chloride-Mediated Synthesis of this compound
An alternative classical approach involves a two-step sequence starting with the conversion of the carboxylic acid to a more reactive derivative, the acyl chloride. For amino acids, this requires initial protection of the nucleophilic amino group to prevent unwanted side reactions, such as polymerization. gcwgandhinagar.comsciencemadness.org
First, the amino group of 2-aminopropanoic acid is protected, commonly using groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). sciencemadness.org The resulting N-protected amino acid is then converted to its acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. gcwgandhinagar.comarkat-usa.org This intermediate, N-protected 2-aminopropanoyl chloride, is highly reactive. smolecule.comnih.gov
In the second step, the acyl chloride is reacted with 2-methylpropanol. smolecule.com The alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a nucleophilic acyl substitution. smolecule.com A mild base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. orgsyn.org Finally, the protecting group is removed under specific conditions (e.g., piperidine (B6355638) for Fmoc, or strong acid for Boc) to yield the desired this compound. This method avoids the equilibrium limitations of Fischer esterification but requires additional protection and deprotection steps. gcwgandhinagar.com
Table 2: General Steps for Acyl Chloride-Mediated Synthesis
| Step | Process | Typical Reagents | Reference |
|---|---|---|---|
| 1. Protection | Protection of the amino group of 2-aminopropanoic acid. | Fmoc-Cl, (Boc)₂O | sciencemadness.org |
| 2. Acyl Chloride Formation | Conversion of the N-protected carboxylic acid to an acyl chloride. | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | gcwgandhinagar.comarkat-usa.org |
| 3. Esterification | Reaction of the N-protected acyl chloride with 2-methylpropanol. | 2-Methylpropanol, often with a base like pyridine or triethylamine. | smolecule.comorgsyn.org |
| 4. Deprotection | Removal of the N-protecting group to yield the final product. | Piperidine (for Fmoc), Trifluoroacetic acid (for Boc). | gcwgandhinagar.com |
Emerging and Advanced Synthetic Strategies for this compound
Recent advancements in synthetic chemistry have introduced more sophisticated methods for ester formation. These strategies often provide higher yields, greater selectivity, and operate under milder, more environmentally friendly conditions compared to classical techniques.
Biocatalytic Approaches and Enzymatic Esterification of this compound
Biocatalysis, utilizing enzymes to mediate chemical transformations, has emerged as a powerful tool for green chemistry. Lipases are particularly versatile enzymes for esterification reactions due to their high selectivity, ability to function in organic solvents, and operation under mild temperature and pH conditions. acs.orgrsc.org The use of lipases can be particularly advantageous for producing enantiomerically pure amino acid esters if a specific stereoisomer is desired. nih.gov
For the synthesis of this compound, an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), could be employed. acs.org The reaction would involve incubating 2-aminopropanoic acid and 2-methylpropanol with the enzyme in a suitable organic solvent. mdpi.comresearchgate.net The choice of solvent is crucial as it can significantly impact enzyme activity and stability. rsc.org Biocatalytic methods avoid the need for harsh acid catalysts or multi-step protection/deprotection schemes, representing a more sustainable pathway. acs.org
Table 3: Key Factors in Biocatalytic Esterification
| Factor | Description | Examples/Considerations | Reference |
|---|---|---|---|
| Enzyme | Lipases are commonly used for ester synthesis. | Candida antarctica lipase B (CALB), Thermomyces lanuginosus lipase (TLL). | acs.orgmdpi.com |
| Reaction Medium | Non-polar organic solvents are often preferred to minimize water activity. | Toluene, hexane, tert-butyl methyl ether (MTBE). | rsc.org |
| Temperature | Mild temperatures are used to maintain enzyme stability and activity. | Typically 30-60 °C. | mdpi.com |
| Substrates | 2-Aminopropanoic acid and 2-Methylpropanol. | The amine functionality may require strategic pH control or modification. | nih.gov |
| Immobilization | Enzymes are often immobilized on a solid support to improve stability and allow for easy recovery and reuse. | Immobilized on resins or magnetic nanoparticles. | acs.org |
Development of Novel Coupling and Activation Methods for this compound Precursors
The field of peptide synthesis has produced a vast array of highly efficient coupling reagents designed to form amide bonds under mild conditions. Many of these reagents are equally effective at promoting ester formation by activating the carboxylic acid. luxembourg-bio.comorganic-chemistry.org Uronium/aminium salt-based reagents such as HBTU, HATU, and COMU are prominent examples. cphi-online.compeptide.compublicnow.com
The general mechanism involves the reaction of the N-protected 2-aminopropanoic acid with the coupling reagent in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA). cphi-online.com This forms a highly reactive activated species, such as an O-acylisourea or an active ester, in situ. creative-peptides.comresearchgate.net This intermediate is then susceptible to nucleophilic attack by 2-methylpropanol to form the protected ester. These reactions are typically fast, high-yielding, and can be performed at room temperature, minimizing side reactions like racemization. luxembourg-bio.comsigmaaldrich.com The choice of coupling agent and base can even allow for selective esterification of primary versus secondary alcohols. luxembourg-bio.comorganic-chemistry.org
Table 4: Comparison of Modern Coupling Reagents for Esterification
| Coupling Reagent | Full Name | Key Features | Reference |
|---|---|---|---|
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Cost-effective, high reactivity, low racemization. | peptide.comcreative-peptides.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than HBTU, very fast coupling rates. | cphi-online.compeptide.com |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High solubility, safer (non-explosive) byproducts, excellent for microwave-assisted synthesis. | publicnow.com |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Similar properties to HBTU, efficient for ester formation with primary and secondary alcohols. | luxembourg-bio.comorganic-chemistry.org |
Integration of Photoredox and Radical Chemistry in this compound Synthesis
Photoredox catalysis and radical chemistry represent the cutting edge of synthetic organic chemistry, offering novel pathways for bond formation under exceptionally mild conditions. nih.gov These methods often rely on the generation of radical intermediates through single-electron transfer (SET) processes initiated by visible light. nih.govacs.org
For the synthesis of an amino acid ester like this compound, a potential strategy could involve the photoredox-mediated decarboxylative coupling of an N-protected amino acid. In such a mechanism, a photocatalyst, upon excitation by light, would oxidize the carboxylate of the amino acid, leading to the extrusion of CO₂ and the formation of a nucleophilic α-amino radical. nih.govnih.gov While this radical is more commonly used for C-C bond formation, pathways could be envisioned where it is trapped in a process leading to an ester.
More direct photoredox esterification methods are also being developed. For instance, protocols for the synthesis of α-amino acid amides have been reported where a carbamoyl (B1232498) radical adds to an imine under photoredox conditions. organic-chemistry.orgacs.orgnih.gov While not a direct route to esters, these advancements highlight the potential of radical-based strategies. The development of photoredox-mediated methods for the synthesis of unnatural α-amino acids from carboxylic acids as radical precursors showcases the power of this approach to forge new bonds under mild conditions. thieme-connect.comchemrxiv.orguni-wuppertal.de Applying these principles to the direct esterification of amino acids is an active area of research. A hypothetical reaction could involve the generation of an α-amino radical from the amino acid which then participates in a cross-coupling event with an activated form of the alcohol, potentially mediated by a dual photoredox/nickel catalytic system. researchgate.net
Table 5: Conceptual Components for a Photoredox-Based Synthesis
| Component | Role | Potential Candidate | Reference |
|---|---|---|---|
| Photocatalyst | Absorbs visible light to initiate single-electron transfer (SET). | Iridium or Ruthenium complexes, Organic dyes (e.g., Acridinium salts). | acs.orgchemrxiv.org |
| Radical Precursor | The molecule from which the radical is generated. | N-Protected 2-aminopropanoic acid (for decarboxylative approaches). | nih.govnih.gov |
| Radical Acceptor/Coupling Partner | The species that reacts with the generated radical. | An activated form of 2-methylpropanol. | acs.org |
| Co-catalyst/Additive | May be required to facilitate the catalytic cycle. | Nickel complexes (for dual catalysis), Brønsted or Lewis acids. | acs.orgresearchgate.net |
| Light Source | Provides the energy for photocatalyst excitation. | Blue or white LEDs. | acs.org |
Considerations for Green Chemistry and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and utilize renewable resources. The synthesis of this compound is an area where such principles can be effectively applied, focusing on enzymatic catalysis, the use of sustainable starting materials, and the development of cleaner reaction protocols.
Enzymatic and Biocatalytic Approaches
One of the most promising avenues for the sustainable synthesis of amino acid esters is the use of biocatalysts, particularly enzymes. mdpi.com Lipases, a class of enzymes that naturally catalyze the hydrolysis of esters, can be employed to catalyze the reverse reaction—esterification—in non-aqueous or low-water environments. This enzymatic approach offers several advantages over traditional chemical methods:
Mild Reaction Conditions: Enzymes typically operate under mild conditions of temperature and pressure, reducing energy consumption. mdpi.com
High Specificity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, which is particularly important when working with chiral molecules like alanine to produce a specific stereoisomer. nih.govnih.gov
Reduced Waste: Enzymatic reactions often avoid the use of harsh acids or metal catalysts and the subsequent neutralization and waste treatment steps. acs.orgmdpi.com
Research into the enzymatic synthesis of related amino acid esters has demonstrated the feasibility of this approach. For instance, lipase-catalyzed polycondensation of β-alanine esters has been reported to achieve high yields and degrees of polymerization. benthamdirect.com Similarly, Lipase TL IM from Thermomyces lanuginosus has been used for the synthesis of β-amino acid esters under continuous-flow conditions, highlighting an innovative strategy for efficient biotransformation. mdpi.com More advanced biocatalytic methods, such as using engineered protoglobin nitrene transferases, have been developed for the direct amination of carboxylic acid esters to form α-amino esters, representing a novel and direct synthetic route. nih.govnih.govosti.gov
| Enzyme/Catalyst | Substrate(s) | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Lipase TL IM | Aromatic amines, acrylates | Michael Addition | Developed a continuous-flow procedure for β-amino acid ester synthesis; features green reaction conditions and short residence time. | mdpi.com |
| Protoglobin Nitrene Transferase | Carboxylic acid esters | α-C-H Amination | Engineered enzymes catalyze enantioselective intermolecular amination to produce chiral α-amino esters in whole cells. | nih.govnih.gov |
| Candida antarctica Lipase B (CLEA) | β-alanine esters | Polycondensation | Achieved high polymer yields (up to 90%) and high degree of polymerization (up to 53 units) in methyl tert-butyl ether (MTBE). | benthamdirect.com |
| Rhodococcus cutinase (Rcut) | Butyric acid, various alcohols | Esterification | Immobilized enzyme efficiently synthesized various alkyl butyrates in a non-aqueous system, demonstrating broad substrate specificity. | jmb.or.kr |
Sustainable Starting Materials
A holistic green chemistry approach also considers the lifecycle of the starting materials. Both alanine and isobutanol can be produced from renewable biomass resources through fermentation processes. rsc.orggoogle.com
Bio-isobutanol: The synthesis of isobutanol can be achieved via fermentation of biomass-derived sugars using engineered microorganisms. researchgate.net This provides a renewable alternative to petrochemically derived isobutanol.
Bio-alanine: Alanine is an amino acid that can be produced through the fermentation of renewable feedstocks or enzymatic conversion. rsc.orgnih.gov The development of chemocatalytic methods to convert biomass-derived oxygen-containing feedstocks into amino acids is also an active area of research. rsc.org
By integrating bio-based alanine and isobutanol into the synthesis of this compound, the entire production pathway can be shifted towards a more sustainable and renewable foundation.
Alternative Green Reagents and Conditions
Beyond enzymatic catalysis, other strategies can enhance the green profile of the synthesis. The use of trimethylchlorosilane (TMSCl) in methanol has been presented as a convenient and mild method for preparing amino acid methyl esters at room temperature, offering good to excellent yields and avoiding the harsh conditions of traditional acid catalysis. mdpi.comresearchgate.netnih.gov While this specific system produces a methyl ester, the principle of using milder activating agents can be extended to other alcohols like isobutanol. Furthermore, novel techniques such as thin-film esterification catalyzed by sulfuric acid have been shown to promote the reaction efficiently, demonstrating that the physical conditions of the reaction can be optimized to improve outcomes. acs.org
Chemical Reactivity and Mechanistic Transformations of 2 Methylpropyl 2 Aminopropanoate
Investigation of Ester Hydrolysis and Transesterification Kinetics of 2-Methylpropyl 2-aminopropanoate
The ester group in this compound is susceptible to hydrolysis, a reaction that splits the ester into its constituent carboxylic acid (alanine) and alcohol (isobutanol). libretexts.org This transformation can be catalyzed by either acid or base. libretexts.orgdalalinstitute.com
Acid-catalyzed hydrolysis is a reversible process, essentially the reverse of Fischer esterification, where the ester is heated with a large excess of water in the presence of a strong acid catalyst. libretexts.orgucoz.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. ucoz.com
Base-catalyzed hydrolysis, or saponification, is an irreversible process that goes to completion because the carboxylate salt formed is not reactive towards the alcohol. libretexts.orgucoz.com The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. dalalinstitute.com Studies on related amino acid esters have shown that coordination to a metal ion, such as copper(II), can significantly accelerate the rate of base hydrolysis by a factor of approximately 10,000 compared to the free ester. nih.gov The rate of hydrolysis is also influenced by the nature of the alcohol leaving group; methyl esters are typically observed to hydrolyze about twice as fast as ethyl esters. nih.gov
In addition to chemical hydrolysis, enzymatic methods using lipases can be employed. Lipases, which are a class of hydrolase enzymes, can catalyze both the hydrolysis of esters in aqueous environments and the reverse reactions of esterification and transesterification in media with low water activity. nih.govumn.edu Lipase-catalyzed transesterification is a valuable industrial process, offering a green alternative to chemical catalysis for producing novel esters. nih.gov This process can be effectively carried out in biphasic systems, such as oil-in-water emulsions, where the lipase (B570770) can act at the interface to facilitate the reaction between an ester and an alcohol. nih.gov
Factors Influencing the Hydrolysis of Amino Acid Esters
Click to view interactive data table
| Factor | Effect on Reaction Rate | Mechanism/Reason | Citation |
|---|---|---|---|
| Acid Catalyst | Increases rate | Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. | ucoz.com |
| Base Catalyst | Increases rate (irreversible) | Direct nucleophilic attack by a strong nucleophile (OH⁻); formation of a stable carboxylate salt drives the reaction to completion. | libretexts.orgucoz.com |
| Metal Ion (e.g., Cu(II)) | Greatly increases rate | Coordination of the amino acid ester to the metal center enhances the electrophilicity of the ester carbonyl. | nih.gov |
| Enzyme (e.g., Lipase) | Increases rate | Provides an alternative reaction pathway with lower activation energy; can be used for hydrolysis or transesterification depending on water content. | nih.gov |
| Leaving Group (Alcohol) | Affects rate | Smaller alkyl groups (e.g., methyl) typically lead to faster hydrolysis rates compared to larger ones (e.g., ethyl). | nih.gov |
Reaction Dynamics of the Free Amine Functionality in this compound
The primary amine group of this compound is a key site for synthetic modifications, allowing for the construction of a wide array of derivatives through acylation, condensation, and cyclization reactions.
The free amine of this compound readily undergoes N-acylation to form amides. This is one of the most fundamental transformations in organic chemistry and is crucial for peptide synthesis and the creation of various biologically active molecules. libretexts.orgasiaresearchnews.com The reaction typically involves treating the amino ester with an activated carboxylic acid derivative, such as an acyl chloride, acid anhydride, or an ester activated by a coupling reagent. researchgate.net
Common coupling reagents used to facilitate amide bond formation between a carboxylic acid and an amine include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net Another efficient one-pot method for acylating less reactive nitrogen-containing compounds involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalyst such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). asiaresearchnews.com Enzymatic strategies, utilizing enzymes from the serine protease superfamily or ATP-dependent enzymes, also provide alternative, mild conditions for amide bond formation. nih.govnih.gov
Common Reagents for N-Acylation of Amines
Click to view interactive data table
| Reagent Class | Specific Example | General Application | Citation |
|---|---|---|---|
| Acyl Halides | Acetyl Chloride | Highly reactive, often used with a base to neutralize the resulting HCl. | researchgate.net |
| Acid Anhydrides | Acetic Anhydride | A common and effective acylating agent. | asiaresearchnews.com |
| Coupling Reagents | Dicyclohexylcarbodiimide (DCC) | Used with a carboxylic acid to form an activated intermediate that reacts with the amine. | researchgate.net |
| Mixed Anhydrides | Isobutyl Chloroformate | Activates a carboxylic acid, which then reacts with the amine. | researchgate.net |
| Enzymatic | Lipases, Proteases | Catalyzes amide bond formation under mild, biological conditions. | nih.gov |
The bifunctional nature of this compound and its derivatives makes them ideal precursors for condensation and cyclization reactions. A prominent example is the formation of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides. acs.org The cyclization of a dipeptide ester, such as L-alanylglycine methyl ester, occurs through the intramolecular nucleophilic attack of the terminal amine onto the ester carbonyl group. rsc.org The rate of this cyclization is sensitive to substitution; for instance, glycylalanine (B8899) methyl ester cyclizes considerably faster than the glycylglycine (B550881) ester. rsc.org These reactions can be catalyzed by acid or base, though acid catalysis is often preferred to avoid racemization. google.com
Furthermore, derivatives of alanine (B10760859) can be transformed into various piperazine (B1678402) scaffolds, which are heterocyclic motifs prevalent in many FDA-approved drugs. acs.org Synthetic routes have been developed to convert optically pure amino acids into 6-substituted piperazine-2-acetic acid esters. acs.org Another approach involves starting from N-Boc protected (S)-alanine, converting it to a β-ketoester, and then through reductive amination and subsequent cyclization, forming 3-substituted piperazine-2-acetic acid esters. nih.gov
Cyclization Products from Alanine Ester Derivatives
Click to view interactive data table
| Precursor | Reaction Type | Product | Citation |
|---|---|---|---|
| Dipeptide Ester (e.g., Alanyl-glycine ester) | Intramolecular Aminolysis | 2,5-Diketopiperazine (DKP) | rsc.orggoogle.com |
| N-Boc-(S)-alanine | Multi-step synthesis involving reductive amination and cyclization | 3-Substituted Piperazine-2-acetic acid ester | nih.gov |
| Alanine-derived diamine | Intramolecular SN2 ring closure | 2,6-Disubstituted Piperazine | acs.org |
This compound as a Key Intermediate in Complex Organic Synthesis
The chirality and dual functionality of this compound make it a valuable intermediate for constructing more complex molecular architectures, particularly nitrogen-containing heterocyclic systems and products of multicomponent reactions.
Beyond the piperazines and diketopiperazines mentioned previously, derivatives of this compound can be used to synthesize other important heterocyclic scaffolds. nih.govclockss.org For example, it can serve as a precursor for reactions like the Bischler-Napieralski and Pictet-Spengler reactions.
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines, typically using a dehydrating agent like POCl₃. jk-sci.comwikipedia.orgorganic-chemistry.org A derivative of this compound, where the amine is acylated with a β-arylethyl carboxylic acid, would be a suitable substrate for this transformation. An aliphatic version of this reaction has been reported using an N-chloroformylimidazolidinone derivative of alanine to produce dihydropyridinones. nih.govacs.org
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to yield a tetrahydroisoquinoline or, in the case of tryptophan derivatives, a tetrahydro-β-carboline. wikipedia.org While the amino ester itself is not the direct substrate, it can be reduced to the corresponding amino alcohol, which can then participate in this type of cyclization. The reaction of enantiopure tryptophan esters with aldehydes is a well-established method for producing tetrahydro-β-carbolines where the stereochemistry can be controlled by reaction conditions. wikipedia.orgnih.gov
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to generate complex products with high atom economy. nih.gov this compound is an ideal candidate for MCRs that utilize a primary amine as one of the components.
The Ugi four-component reaction (U-4CC) is a prominent MCR that condenses an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgnumberanalytics.comwikipedia.org In this reaction, this compound would serve as the amine component. The initial step involves the formation of an imine between the amine and the aldehyde, which then reacts with the isocyanide and the carboxylic acid in a cascade of additions and rearrangements to yield the final product. wikipedia.org
The Passerini three-component reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgingentaconnect.com While the classic Passerini reaction does not directly use an amine, variations exist. More importantly, the Ugi reaction, which does use an amine like this compound, is closely related and provides a direct pathway to highly functionalized peptide-like structures. organic-chemistry.org
Hypothetical Ugi Reaction with this compound
Click to view interactive data table
| Component | Role | Example Reactant | Incorporated Fragment |
|---|---|---|---|
| Amine | Nucleophile | This compound | -NH-CH(CH₃)-C(=O)O-iBu |
| Aldehyde | Electrophile | Benzaldehyde | -CH(C₆H₅)- |
| Carboxylic Acid | Nucleophile/Acyl Source | Acetic Acid | -C(=O)CH₃ |
| Isocyanide | Carbonyl-like C-Source | tert-Butyl isocyanide | -C(=O)NH-tBu |
Stereochemical Aspects and Chiral Applications of 2 Methylpropyl 2 Aminopropanoate
Enantioselective Synthesis of 2-Methylpropyl 2-aminopropanoate and its Stereoisomers
Enantioselective synthesis, or asymmetric synthesis, involves chemical reactions that preferentially produce one stereoisomer over others. For this compound, which contains a chiral center at the alpha-carbon of the propanoate moiety, several strategies can be employed to obtain enantiomerically pure forms, primarily the (S)- and (R)-enantiomers.
A primary method is the use of a chiral pool , which utilizes readily available, enantiopure starting materials. tcichemicals.com In this case, the synthesis would start with either L-alanine ((S)-2-aminopropanoic acid) or D-alanine ((R)-2-aminopropanoic acid). The enantiomerically pure amino acid can then be esterified with 2-methylpropan-1-ol (isobutanol) under acidic conditions, a process known as Fischer esterification. uwlax.edu This reaction does not affect the existing stereocenter, thus yielding the corresponding enantiopure ester, (S)- or (R)-2-methylpropyl 2-aminopropanoate.
Another advanced approach involves the asymmetric hydrogenation of a prochiral precursor. For instance, a dehydroamino acid derivative, specifically 2-amino-2-butenoic acid isobutyl ester, can be hydrogenated using a chiral catalyst. nih.gov Catalytic systems employing transition metals like rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., DuPHOS) are highly effective in delivering hydrogen to one face of the double bond, thereby creating the chiral center with high enantiomeric excess (ee). nih.gov The choice of the catalyst's chirality dictates whether the (S) or (R) product is formed.
Key Synthetic Approaches:
Fischer Esterification: Direct esterification of enantiopure alanine (B10760859) with isobutanol.
Asymmetric Hydrogenation: Catalytic hydrogenation of a prochiral enamine ester using a chiral metal-ligand complex.
These methods are scalable and provide access to specific stereoisomers required for further applications in chiral synthesis and pharmaceutical research. nih.gov
Chiral Recognition and Resolution Methodologies for this compound Derivatives
When this compound is synthesized from racemic alanine, a 50:50 mixture of its (R) and (S) enantiomers results. Resolution is the process of separating these enantiomers.
Enzymatic kinetic resolution is a highly efficient method. It leverages the stereoselectivity of enzymes, such as lipases, which can differentiate between enantiomers. google.com In a typical process, the racemic ester is treated with an acylating agent in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. For example, a lipase could selectively N-acylate the (S)-enantiomer, leaving the (R)-enantiomer largely unreacted. The resulting acylated product (an amide) and the unreacted ester have different chemical properties, allowing for their separation by standard techniques like chromatography or extraction.
Chromatographic resolution is another powerful technique. This can be achieved by:
Chiral High-Performance Liquid Chromatography (HPLC): The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation.
Chiral Mobile Phase Additives: An achiral column can be used if a chiral selector is added to the mobile phase. mdpi.com The selector forms transient diastereomeric complexes with the enantiomers, which are separated on the column. Glycopeptides like vancomycin (B549263) have been used as chiral selectors for resolving aromatic amino acids, and similar principles can be applied to amino acid esters. mdpi.com
The table below summarizes key resolution techniques.
Interactive Table: Chiral Resolution Methodologies
| Methodology | Principle | Key Reagents/Components | Outcome |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction with one enantiomer. google.com | Lipase, Acylating Agent | One enantiomer is chemically modified (e.g., N-acylated) and separated from the unreacted enantiomer. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). nih.gov | Chiral Stationary Phase (e.g., cyclodextrin-based) | Separation of enantiomers based on retention time. |
| Chiral Mobile Phase Additive | Formation of transient diastereomeric complexes with a chiral selector in the mobile phase. mdpi.com | Achiral Column, Chiral Selector (e.g., Vancomycin) | Separation of enantiomers on a standard column. |
Utilization of this compound as a Chiral Building Block in Asymmetric Synthesis
Once obtained in enantiomerically pure form, (R)- or (S)-2-methylpropyl 2-aminopropanoate serves as a valuable chiral building block or chiral synthon . researchgate.net These are stereochemically pure molecules incorporated into the synthesis of larger, more complex chiral targets, such as pharmaceuticals or natural products.
The amino acid structure within this compound makes it an excellent candidate for modification into a chiral catalyst or ligand. beilstein-journals.org The primary amine can be functionalized to create a variety of ligand types for transition-metal-catalyzed reactions.
For example, the amine can be converted into a phosphine-oxazoline (PHOX)-type ligand. These ligands are known to be effective in a range of asymmetric reactions, including hydrogenations and C-C bond-forming reactions, when complexed with metals like iridium or palladium. beilstein-journals.org
Furthermore, the molecule itself can act as an organocatalyst . Proline and its derivatives are well-known organocatalysts for reactions like asymmetric Michael additions. mdpi.com Similarly, a derivative of this compound could be designed to catalyze such transformations, where the chiral center influences the stereochemical outcome of the reaction by forming a transient chiral iminium or enamine intermediate.
A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. nih.gov
An enantiomer of this compound can function as a chiral auxiliary. For instance, it can be N-acylated with a prochiral carboxylic acid derivative. The resulting amide can then undergo a stereoselective reaction, such as alkylation at the α-carbon of the acyl group. The steric bulk of the chiral auxiliary blocks one face of the resulting enolate, forcing the incoming electrophile (e.g., an alkyl halide) to attack from the opposite, less hindered face. rsc.org This process, known as diastereoselective alkylation, creates a new stereocenter with a predictable configuration. Subsequent hydrolysis removes the auxiliary, yielding an enantiomerically enriched carboxylic acid and recovering the auxiliary for reuse. This approach is a powerful tool for synthesizing optically active β-amino acids. rsc.org
Diastereomer Formation and Separation Techniques for Research Enhancement with this compound
A classic and robust method for resolving enantiomers involves converting them into diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility, melting point, chromatographic retention). nih.gov
This is typically achieved by reacting the racemic amine of this compound with an enantiomerically pure chiral resolving agent.
Formation of Diastereomeric Salts: Reacting the racemic mixture with a chiral acid, such as (+)-tartaric acid or (R)-mandelic acid, forms a pair of diastereomeric salts: [(R)-ester·(R)-acid] and [(S)-ester·(R)-acid]. rsc.org These salts have different solubilities, allowing one to be selectively precipitated from solution through fractional crystallization .
Formation of Diastereomeric Amides: The racemic amine can be reacted with a chiral acylating agent, like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). This forms diastereomeric amides that are no longer mirror images. Because they have different shapes and polarities, they can be readily separated using standard silica (B1680970) gel chromatography (flash chromatography or HPLC). nih.gov
Once separated, the pure diastereomers can be treated to cleave the resolving agent, regenerating the individual, enantiomerically pure (R)- and (S)-2-methylpropyl 2-aminopropanoate. The ease of separation by standard laboratory techniques makes this a highly valuable method. nih.gov
Interactive Table: Properties of Diastereomers vs. Enantiomers
| Property | Enantiomers (e.g., (R)- and (S)-ester) | Diastereomers (e.g., [(R)-ester·(R)-acid] and [(S)-ester·(R)-acid]) | Separation Feasibility |
| Melting Point | Identical | Different | Yes (by crystallization) |
| Boiling Point | Identical | Different | Yes (by distillation, if stable) |
| Solubility | Identical in achiral solvents | Different in achiral solvents | Yes (by crystallization) |
| Spectroscopic Data (NMR, IR) | Identical in achiral solvents | Different | Yes (used for characterization) |
| Chromatographic Retention | Identical on achiral stationary phases | Different on achiral stationary phases nih.gov | Yes (by standard chromatography) |
| Optical Rotation | Equal and opposite | Different | Used to confirm purity |
Computational and Theoretical Chemistry Studies of 2 Methylpropyl 2 Aminopropanoate
Quantum Chemical Investigations of 2-Methylpropyl 2-aminopropanoate
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic nature of molecules. For this compound, these studies reveal the distribution of electrons and energy levels, which are key determinants of its physical and chemical properties.
Electronic Structure and Molecular Geometry Optimization (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.comnih.gov This process involves calculating the molecule's electron density to find the lowest energy state. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can predict bond lengths, bond angles, and dihedral angles. nih.gov These theoretical parameters are crucial for understanding the molecule's stable conformation. The optimized structure serves as the foundation for all other computational analyses. nih.gov
Table 1: Theoretical Geometrical Parameters of this compound (Illustrative) Note: This table is illustrative. Actual values would be derived from specific DFT calculations not publicly available.
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G**) |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| C-O (Ester) | ~1.34 Å | |
| N-H | ~1.01 Å | |
| Bond Angle | O=C-O | ~125° |
Frontier Molecular Orbital Analysis (HOMO-LUMO) of this compound
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for gauging a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. ossila.com For this compound, the HOMO is typically localized around the amino group (-NH2), which is the primary electron-donating site, while the LUMO is often centered on the carbonyl group (C=O) of the ester, the main electron-accepting site.
Table 2: Frontier Orbital Properties of this compound (Illustrative) Note: This table is illustrative. Actual values would be derived from specific quantum chemical calculations not publicly available.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -9.5 |
| LUMO Energy | 0.5 |
Prediction of Chemical Reactivity Descriptors and Active Sites (e.g., Fukui Functions, Molecular Electrostatic Potential)
To pinpoint reactive centers within the molecule, computational chemists use reactivity descriptors. The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density on the molecular surface. epstem.net For this compound, MEP maps typically show negative potential (colored red) around the electronegative oxygen atoms of the carbonyl group and the nitrogen atom, indicating these are sites susceptible to electrophilic attack. epstem.net Positive potential (colored blue) is usually found around the hydrogen atoms of the amino group, marking them as sites for nucleophilic attack. epstem.net
Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. researchgate.netscm.com By analyzing the change in electron density as an electron is added or removed, these functions can identify the atoms most likely to participate in nucleophilic, electrophilic, or radical reactions. researchgate.net
Prediction and Correlation of Spectroscopic Properties with Experimental Data for this compound
Computational methods can predict spectroscopic data, such as vibrational frequencies from Infrared (IR) and Raman spectroscopy. nih.gov By calculating the vibrational modes of the optimized geometry of this compound, a theoretical spectrum can be generated. nih.gov Comparing this computed spectrum with experimental data allows for precise assignment of vibrational bands to specific functional groups (e.g., C=O stretch, N-H bend, C-H stretch). nih.gov This correlation validates both the computational model and the experimental interpretation.
Analysis of Intermolecular Interactions and Crystal Packing in this compound Systems (e.g., Hirshfeld Surface Analysis)
In the solid state, molecules of this compound are held together by a network of intermolecular forces. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like normalized contact distance (d_norm), which highlights regions of close intermolecular contact. researchgate.net For this molecule, the analysis would likely reveal significant contributions from hydrogen bonds involving the N-H group as a donor and the carbonyl oxygen as an acceptor. Additionally, weaker van der Waals forces, such as H···H and C···H contacts, involving the isobutyl group would be quantified, providing a complete picture of the crystal packing. nih.govresearchgate.net
Table 3: Quantified Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative) Note: This table is illustrative and based on typical interactions for similar molecules. nih.govresearchgate.net Actual values would be derived from specific crystallographic and computational data.
| Interaction Type | Percentage Contribution to Crystal Packing |
|---|---|
| H···H | ~55% |
| O···H/H···O | ~25% |
| C···H/H···C | ~15% |
Conformational Analysis and Molecular Dynamics Simulations of this compound
Computational and theoretical chemistry provide powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules. For this compound, these methods are crucial for elucidating its conformational landscape and how it behaves over time, which can influence its physical and chemical properties.
Conformational analysis involves identifying the stable arrangements of atoms in a molecule, known as conformers, and determining their relative energies. This is particularly important for a flexible molecule like this compound, which possesses several rotatable single bonds. The rotation around these bonds gives rise to a variety of spatial arrangements, each with a different potential energy.
Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over a period of time. These simulations provide a detailed picture of the molecule's flexibility, its interactions with its environment (such as a solvent), and the transitions between different conformations.
Studies on similar molecules, for instance, often employ quantum mechanical calculations to determine the potential energy surface associated with the rotation of key dihedral angles. These calculations help in identifying the low-energy conformers. For a molecule like this compound, the key dihedral angles would include those around the ester group and the Cα-Cβ bond of the alanine (B10760859) moiety, as well as the rotations within the isobutyl group.
Molecular dynamics simulations of related amino acid esters typically utilize classical force fields to model the interatomic interactions. Such simulations can provide insights into properties like the radius of gyration, solvent accessible surface area, and the formation of intramolecular hydrogen bonds, all of which are dependent on the molecule's conformation.
Future computational work on this compound would be invaluable for a deeper understanding of its structure-property relationships. Such research would likely involve high-level theoretical calculations to map its conformational space and extended molecular dynamics simulations to explore its behavior in different environments.
Advanced Spectroscopic and Analytical Research Techniques for 2 Methylpropyl 2 Aminopropanoate
Vibrational Spectroscopy (FT-IR, FT-Raman) for Mechanistic and Structural Insights into 2-Methylpropyl 2-aminopropanoate
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful non-destructive tool for probing the molecular structure of this compound. These methods provide detailed information about the vibrational modes of the molecule's functional groups, offering insights into bond strengths, molecular symmetry, and intermolecular interactions such as hydrogen bonding.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational frequencies of its constituent functional groups. The ester group gives rise to one of the most prominent features in the spectrum: a strong, sharp absorption band for the carbonyl (C=O) stretch, typically observed in the region of 1750-1735 cm⁻¹ orgchemboulder.comspectroscopyonline.com. Additionally, two distinct C-O stretching vibrations associated with the ester linkage are expected between 1300 and 1000 cm⁻¹ spectroscopyonline.com. The primary amine (-NH₂) group will exhibit characteristic N-H stretching vibrations, usually appearing as two medium-intensity bands in the 3400-3200 cm⁻¹ range specac.com. The N-H bending (scissoring) vibration is typically found near 1600 cm⁻¹. The aliphatic isobutyl and alaninate (B8444949) portions of the molecule contribute to C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations between 1470 and 1370 cm⁻¹.
The table below summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3200 | FT-IR | Medium |
| Alkane (C-H) | Stretch | 2960 - 2850 | FT-IR, FT-Raman | Strong |
| Ester (C=O) | Stretch | 1750 - 1735 | FT-IR | Strong |
| Amine (N-H) | Bend (Scissor) | 1650 - 1580 | FT-IR | Medium-Strong |
| Alkane (C-H) | Bend (Scissor/Asymmetric) | 1470 - 1450 | FT-IR, FT-Raman | Medium |
| Alkane (C-H) | Bend (Symmetric/Umbrella) | 1385 - 1365 | FT-IR, FT-Raman | Medium |
| Ester (C-O) | Asymmetric & Symmetric Stretch | 1300 - 1000 | FT-IR | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide atom-specific information regarding the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the isobutyl group and the 2-aminopropanoate moiety.
Isobutyl Protons : The -O-CH₂- protons are expected to appear as a doublet around 3.8-4.1 ppm, shifted downfield due to the adjacent oxygen atom orgchemboulder.comchemicalbook.com. The methine (-CH-) proton will likely be a multiplet around 1.9-2.1 ppm. The two diastereotopic methyl (-CH₃) groups will appear as a doublet around 0.9-1.0 ppm.
2-Aminopropanoate Protons : The alpha-proton (-CH-) on the carbon bearing the amino group is expected to be a quartet around 3.5-3.7 ppm. The methyl group protons (-CH₃) attached to this chiral center will appear as a doublet around 1.3-1.5 ppm. The amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Ester Carbonyl : The most downfield signal will be the ester carbonyl carbon (C=O), typically in the range of 170-180 ppm compoundchem.combhu.ac.in.
Isobutyl Carbons : The -O-CH₂- carbon is expected around 70-75 ppm. The methine (-CH-) carbon should appear around 27-30 ppm, and the two equivalent methyl (-CH₃) carbons will be seen upfield, around 18-20 ppm oregonstate.edu.
2-Aminopropanoate Carbons : The alpha-carbon (-CH-NH₂) is anticipated to resonate around 50-55 ppm docbrown.info. The methyl carbon (-CH₃) would likely appear around 15-20 ppm.
The following tables predict the ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Data
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH(CH₃)₂ | ~0.95 | Doublet | 6H |
| -CH(CH₃)₂ | ~1.95 | Multiplet | 1H |
| -CH(NH₂)CH₃ | ~1.40 | Doublet | 3H |
| -NH₂ | Variable | Broad Singlet | 2H |
| -CH(NH₂) | ~3.60 | Quartet | 1H |
Predicted ¹³C NMR Data
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| -C=O | ~175 |
| -OCH₂- | ~72 |
| -CH(NH₂) | ~52 |
| -CH(CH₃)₂ | ~28 |
| -CH(CH₃)₂ | ~19 |
X-ray Crystallography for Single-Crystal and Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid nih.gov. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information at the atomic level.
The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of an electron density map, from which an atomic model of the molecule can be built and refined nih.gov. This model reveals:
Bond Lengths and Angles : Precise measurements of all bond lengths and angles within the molecule, confirming the covalent structure.
Conformation : The exact spatial orientation of the isobutyl and aminopropanoate groups relative to each other, defining the molecule's preferred conformation in the solid state.
Stereochemistry : Unambiguous assignment of the absolute configuration (R or S) at the chiral center of the alanine (B10760859) moiety, provided a pure enantiomer is crystallized.
Intermolecular Interactions : A detailed map of how individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., between the amine group of one molecule and the ester carbonyl of another) and van der Waals forces sigmaaldrich.com.
While a specific crystal structure for this compound is not publicly available, data from related amino acid crystals, such as L-alanine, show extensive hydrogen bonding networks that dictate the crystal packing researchgate.net. It is expected that the primary amine and carbonyl oxygen of this compound would be key participants in similar hydrogen bonding motifs. The ability to form high-quality crystals can sometimes be challenging, but success would yield invaluable structural data bibliotekanauki.pl.
| Structural Parameter | Information Provided by X-ray Crystallography |
| Atomic Coordinates | Precise 3D position of every non-hydrogen atom in the unit cell. |
| Bond Distances | Accurate lengths of all covalent bonds (e.g., C=O, C-O, C-N, C-C). |
| Bond Angles | Precise angles between bonded atoms, defining molecular geometry. |
| Torsion Angles | Defines the conformation of flexible parts of the molecule, like the isobutyl chain. |
| Crystal Packing | Arrangement of molecules in the crystal lattice. |
| Intermolecular Forces | Identification and geometry of hydrogen bonds and other non-covalent interactions. |
Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS) in Complex Mixture Analysis of this compound Transformations
Advanced mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the analysis of this compound, especially for its detection and structural characterization within complex mixtures resulting from synthesis or degradation studies. This technique offers exceptional sensitivity and selectivity.
In a typical LC-MS/MS experiment, the compound is first separated from other components by LC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that would generate the protonated molecular ion, [M+H]⁺, with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus a proton.
Tandem mass spectrometry (MS/MS) involves selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate a series of characteristic fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, predictable fragmentation pathways include:
Loss of isobutene : A common fragmentation for isobutyl esters, leading to the protonated amino acid.
Loss of the isobutoxy group : Cleavage of the ester C-O bond.
Cleavage of the amino acid side chain : Loss of ammonia (NH₃) or the methyl group from the propanoate moiety.
Decarboxylation : Loss of CO₂ from a fragment ion.
The analysis of these fragmentation pathways allows for the confident identification of this compound and its transformation products in a mixture gre.ac.uknih.gov. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), highly quantitative and specific assays can be developed.
Predicted Fragmentation Pattern for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |
|---|---|---|---|
| 146.1 | 90.1 | 56 | Loss of isobutene (C₄H₈) |
| 146.1 | 88.1 | 58 | Loss of isobutyl alcohol (C₄H₁₀O) via rearrangement |
| 146.1 | 74.1 | 72 | Loss of isobutoxycarbonyl group (C₅H₈O₂) |
High-Resolution Chromatographic Methods for Advanced Separation Science of this compound Stereoisomers and Analogues
High-resolution chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation and analysis of this compound, particularly for resolving its stereoisomers. Since the molecule contains a chiral center at the alpha-carbon of the alanine moiety, it exists as two enantiomers: (R)-2-Methylpropyl 2-aminopropanoate and (S)-2-Methylpropyl 2-aminopropanoate. The separation of these enantiomers is critical in many fields, as they can have different biological activities.
Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the enantioselective separation of amino acid esters yakhak.org. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs : Columns with chiral selectors like amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly effective for resolving a wide range of chiral compounds, including amino acid derivatives yakhak.orgresearchgate.net.
Crown Ether CSPs : Chiral crown ether-based stationary phases are particularly well-suited for the separation of primary amines and amino acids, where the chiral recognition mechanism involves the complexation of the protonated amino group within the crown ether cavity chromatographyonline.com.
Ligand Exchange Chromatography : This method uses a CSP coated with a chiral ligand (often an amino acid like L-proline) and a metal ion (e.g., Cu²⁺). The enantiomers of the analyte form diastereomeric ternary complexes with the chiral ligand and the metal ion, which have different stabilities and thus different retention times nih.gov.
Chiral Gas Chromatography (GC): For volatile derivatives of this compound, or the compound itself if sufficiently volatile, chiral GC offers excellent resolution. This technique employs capillary columns coated with a chiral stationary phase.
Cyclodextrin-based CSPs : Derivatized cyclodextrins are the most common chiral selectors used in GC nih.govresearchgate.net. The separation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin molecule. The choice of the cyclodextrin derivative and the operating temperature is crucial for achieving optimal separation gcms.cz.
Amino Acid Derivative CSPs : Stationary phases based on chiral amino acid derivatives (e.g., Chirasil-Val) can also be used, where separation occurs through transient diastereomeric hydrogen bonding interactions between the analyte and the CSP nih.govnih.gov.
Applications in Advanced Organic Synthesis and Materials Science Research
2-Methylpropyl 2-aminopropanoate as a Building Block in Peptide and Peptidomimetic Synthesis
Peptide synthesis is a cornerstone of bioorganic chemistry and drug discovery, involving the iterative coupling of amino acids to form a polypeptide chain. google.co.in The process requires careful protection of reactive functional groups to ensure the correct sequence is assembled. nih.gov The isobutyl ester group in this compound serves as a protecting group for the carboxylic acid of the alanine (B10760859) residue, allowing its free amino group to be coupled with another N-protected amino acid.
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. nih.govmdpi.com The incorporation of non-natural amino acids or modifications to the peptide backbone are common strategies in peptidomimetic design. nih.gov
While the structure of this compound makes it a theoretically viable building block for these syntheses, a detailed search of the scientific literature did not yield specific examples of its use in the synthesis of peptides or peptidomimetics. Generally, other protecting groups like tert-butyl esters are more commonly employed in standard solid-phase peptide synthesis protocols due to their specific cleavage conditions. nih.govrsc.org
Table 1: Comparison of Common Carboxyl Protecting Groups in Peptide Synthesis
| Protecting Group | Chemical Structure | Cleavage Conditions | Common Applications |
| Methyl Ester | -COOCH₃ | Saponification (e.g., NaOH) | Solution-phase synthesis |
| Benzyl Ester | -COOCH₂Ph | Hydrogenolysis (e.g., H₂/Pd) | Orthogonal protection schemes |
| tert-Butyl Ester | -COOC(CH₃)₃ | Strong acid (e.g., TFA) | Standard Boc- and Fmoc-SPPS |
| Isobutyl Ester | -COOCH₂CH(CH₃)₂ | Acidic or basic hydrolysis | Not commonly documented in standard protocols |
Integration of this compound into Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govrsc.org Their high surface area, tunable porosity, and ordered structures make them promising materials for applications in gas storage, separation, and catalysis. rsc.orgmdpi.com The synthesis of COFs typically involves the reaction of multitopic monomers, such as those with multiple amine or aldehyde groups, to form extended, periodic networks. sigmaaldrich.com
Theoretically, the amino group of this compound could be utilized to form linkages, for example, imine bonds, with aldehyde-containing monomers in the synthesis of COFs. sigmaaldrich.com However, as a monotopic amine (possessing only one amine group), it would act as a terminating agent or a modulator of pore functionality rather than a primary network-forming linker. There are currently no specific reports in the scientific literature detailing the integration of this compound into COFs or other porous materials. The research on ionic COFs, which incorporate charged groups, is an expanding area where a molecule like this compound could potentially be used after modification to introduce further reactive sites. ksu.edu.sa
Development of Novel Polymer and Material Precursors from this compound
The field of polymer chemistry continuously seeks new monomers to create materials with novel properties. researchgate.net The bifunctional nature of this compound, with its amine and ester groups, suggests its potential as a monomer or a precursor to a monomer for step-growth polymerization. mdpi.com For instance, the amine group could react with a dicarboxylic acid or its derivative to form a polyamide, while the isobutyl ester could be hydrolyzed to a carboxylic acid to participate in further reactions.
Despite this potential, a review of the literature, including patents and research articles, did not uncover specific instances of this compound being used as a precursor for the development of new polymers or materials. Research in polymer synthesis often focuses on monomers that can be readily polymerized through established methods like free-radical polymerization or controlled radical polymerization techniques. google.comnih.gov
Utilization in DNA-Encoded Library (DEL) Technology for Chemical Space Exploration
DNA-Encoded Library (DEL) technology is a powerful platform for the discovery of new drug leads. researchgate.netnih.gov It involves the synthesis of vast libraries of small molecules, where each molecule is covalently attached to a unique DNA sequence that acts as an identifiable barcode. nih.gov The synthesis is typically performed in a stepwise manner, with each chemical building block addition being followed by the enzymatic ligation of a corresponding DNA tag. wikipedia.org
Amino acids and their derivatives are common building blocks in DEL synthesis. The free amine of this compound could, in principle, be acylated during a DEL synthesis cycle, with its structure being recorded by a DNA tag. The isobutyl ester would remain as part of the final small molecule's structure. However, there is no specific mention in the scientific literature of this compound being incorporated into a DNA-encoded library. The selection of building blocks for DEL is vast, and researchers often validate each new component for its compatibility with the aqueous, DNA-friendly reaction conditions. wikipedia.org
Table 2: General Steps in DNA-Encoded Library Synthesis
| Step | Description | Key Reagents/Techniques |
| 1. Headpiece Attachment | A starting chemical scaffold is attached to an initial DNA oligonucleotide. | Chemical ligation, solid-phase synthesis |
| 2. Split-and-Pool | The DNA-linked scaffolds are split into multiple reaction vessels. | Automated liquid handling |
| 3. Chemical Synthesis | A unique chemical building block is added to each pool. | Amide coupling, Suzuki coupling, etc. |
| 4. DNA Tagging | A unique DNA oligo corresponding to the added building block is ligated. | DNA ligase |
| 5. Pooling and Iteration | All pools are combined, and the process is repeated for several cycles. | N/A |
| 6. Affinity Selection | The final library is incubated with a target protein to find binders. | Immobilized protein, wash steps |
| 7. PCR & Sequencing | The DNA barcodes of the bound molecules are amplified and sequenced to identify the hits. | PCR, Next-Generation Sequencing (NGS) |
Role of this compound in Macrocycle and Supramolecular Assembly Research
Macrocycles, cyclic molecules with rings typically containing nine or more atoms, are of great interest in drug discovery and host-guest chemistry. Their synthesis often involves a ring-closing reaction of a linear precursor under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces.
The structure of this compound could potentially be integrated into a linear precursor for macrocyclization. For example, after deprotection of the isobutyl ester to the free carboxylic acid, the resulting amino acid could be elongated into a peptide chain, which could then be cyclized. However, no specific examples of its use in macrocycle synthesis or as a component in supramolecular assemblies have been reported in the literature. Research in these areas often employs more complex or specifically designed building blocks to achieve the desired ring size, conformation, or intermolecular interactions.
Mechanistic Biological Investigations of 2 Methylpropyl 2 Aminopropanoate Non Clinical Focus
In vitro Studies on Enzyme-Substrate Interactions Involving 2-Methylpropyl 2-aminopropanoate
While direct in vitro studies on the interaction of this compound with specific enzymes are not found in the available literature, the metabolism of similar ester-containing compounds is well-documented. The primary enzymes responsible for the hydrolysis of such esters in biological systems are carboxylesterases and lipases. nih.govnih.gov
Carboxylesterases (CES) are a superfamily of serine hydrolases that play a crucial role in the metabolism of a wide variety of ester-containing drugs and xenobiotics. nih.govnih.gov Human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) are the most abundant forms. nih.gov These enzymes are primarily located in the endoplasmic reticulum of various tissues, including the liver, intestine, and kidneys. nih.gov Given that this compound is an ester of an amino acid, it is a plausible substrate for these enzymes. The hydrolysis would yield L-alanine and isobutanol.
Lipases are another class of enzymes that catalyze the hydrolysis of esters, primarily triglycerides. nih.govscielo.br However, their substrate specificity can be broad, and they have been shown to catalyze the hydrolysis of various other esters, including amino acid esters. nih.govscielo.brcftri.res.inacs.org Lipases are utilized in various industrial applications for the synthesis and hydrolysis of esters. scielo.br Therefore, it is conceivable that lipases could also contribute to the breakdown of this compound in biological systems.
A hypothetical in vitro study could investigate the kinetics of this compound hydrolysis by purified carboxylesterases or lipases. Such a study would determine key kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat), providing insight into the efficiency and affinity of the enzyme for this specific substrate.
Table 1: Hypothetical Kinetic Parameters for the Enzymatic Hydrolysis of this compound
| Enzyme | Hypothetical Km (mM) | Hypothetical kcat (s-1) | Hypothetical kcat/Km (M-1s-1) |
| Carboxylesterase 1 (CES1) | Data not available | Data not available | Data not available |
| Carboxylesterase 2 (CES2) | Data not available | Data not available | Data not available |
| Pancreatic Lipase (B570770) | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data is currently available.
Investigation of Molecular Mechanisms in Biochemical Pathways Modulated by this compound
Upon hydrolysis, this compound releases L-alanine and isobutanol, which can then enter various metabolic pathways.
L-Alanine Metabolism: L-alanine is a non-essential amino acid that plays a central role in glucose and nitrogen metabolism. It can be taken up by cells through specific amino acid transporters. nih.gov Once inside the cell, L-alanine can be converted to pyruvate (B1213749) by the enzyme alanine (B10760859) aminotransferase (ALT). nih.gov Pyruvate is a key metabolic intermediate that can enter the citric acid cycle for energy production or be used as a precursor for gluconeogenesis or fatty acid synthesis. nih.gov Studies have shown that inhibiting alanine aminotransferase can impair cancer cell growth by promoting mitochondrial metabolism. nih.gov
Isobutanol Metabolism: Isobutanol is an alcohol that can be metabolized in the liver. The initial step is its oxidation to isobutyraldehyde, likely catalyzed by alcohol dehydrogenase. Isobutyraldehyde is then further oxidized to isobutyric acid by aldehyde dehydrogenase. Isobutyric acid can then be converted to propionyl-CoA, which can enter the citric acid cycle.
The modulation of these pathways would depend on the rate of hydrolysis of this compound and the subsequent concentrations of L-alanine and isobutanol. A rapid release could potentially lead to a transient increase in pyruvate and propionyl-CoA levels, influencing cellular energy status and biosynthetic processes.
Research on the Role of this compound in Fundamental Cellular Processes at a Mechanistic Level
The effects of this compound on fundamental cellular processes are likely to be indirect, mediated by its hydrolysis products.
Cellular Energy Metabolism: The L-alanine released can serve as a fuel source for cells, contributing to ATP production through oxidative phosphorylation. nih.gov This could be particularly relevant in conditions of glucose limitation. The metabolism of isobutanol also provides intermediates for the citric acid cycle, further contributing to cellular energy.
Protein Synthesis: As a proteinogenic amino acid, the released L-alanine can be incorporated into newly synthesized proteins, supporting cell growth and maintenance.
Signaling Pathways: The amino acid leucine, which has a similar isobutyl side chain to isobutanol, is known to activate the mTOR signaling pathway, a central regulator of cell growth and proliferation. wikipedia.org While there is no direct evidence, it is a remote possibility that isobutanol or its metabolites could have some signaling functions, although this is purely speculative.
Table 2: Potential Cellular Effects of this compound Hydrolysis Products
| Hydrolysis Product | Potential Cellular Effect | Affected Pathway/Process |
| L-Alanine | Energy production, Protein synthesis | Citric acid cycle, Gluconeogenesis, Protein biosynthesis |
| Isobutanol | Energy production | Citric acid cycle |
This table outlines potential effects based on the known roles of the hydrolysis products. Direct experimental evidence for this compound is lacking.
Future Research Directions and Emerging Opportunities for 2 Methylpropyl 2 Aminopropanoate Chemistry
Expanding the Synthetic Scope and Efficiency for 2-Methylpropyl 2-aminopropanoate Production
The efficient and scalable production of this compound is fundamental to unlocking its potential. Future research will likely focus on optimizing existing synthetic methods and developing novel, more sustainable routes.
A primary area for development is the use of enzymatic catalysis, particularly with lipases, for the esterification of alanine (B10760859) with isobutanol. Lipases are known to catalyze the synthesis of various amino acid esters with high selectivity under mild conditions. mdpi.comnih.gov Research into lipase-catalyzed processes could explore a variety of enzymes to identify those with the highest activity and stability for this specific transformation. Key parameters for optimization include the choice of solvent, temperature, substrate molar ratio, and the use of continuous-flow microreactors to enhance reaction efficiency and yield. mdpi.comresearchgate.net The development of immobilized enzyme systems would also be a significant step towards creating a robust and reusable catalytic process for industrial-scale production.
Another promising avenue is the expansion of chemoenzymatic synthesis strategies. nih.gov This approach combines the selectivity of enzymes with the efficiency of chemical reactions. For instance, an enzymatic resolution step could be integrated into a chemical synthesis pathway to produce enantiomerically pure (L)- or (D)-2-Methylpropyl 2-aminopropanoate. nih.gov Racemic mixtures of amino acid esters have been successfully resolved using lipases that selectively hydrolyze one enantiomer, allowing for the separation of the desired stereoisomer. nih.gov
Further research could also investigate novel chemical synthesis routes that avoid harsh reagents and multiple protection-deprotection steps, which are common in traditional peptide synthesis. wikipedia.orgmasterorganicchemistry.com For example, exploring direct amidation or transamination reactions under optimized conditions could lead to more atom-economical and environmentally benign production methods.
Discovery and Development of Novel Catalytic Systems for this compound Transformations
Beyond its synthesis, this compound can serve as a substrate for various catalytic transformations to create more complex molecules. Future research is poised to discover and develop novel catalytic systems that can selectively modify its structure.
Enzymes, particularly lipases and proteases, are prime candidates for catalyzing transformations of this amino acid ester. Lipases, which are highly versatile, could be employed for transesterification reactions, allowing the isobutyl group to be exchanged for other functionalities. rsc.orgacs.org This could open up pathways to a diverse library of alanine esters. Furthermore, the amine group of this compound could be a target for enzymatic modification. For example, transaminases could be used in reductive amination cascades to introduce new substituents, potentially with high stereocontrol. acs.org The development of biocatalytic cascades, where multiple enzymes work in concert, represents a frontier in synthesizing complex chiral molecules from simple precursors like α,β-unsaturated ketones. acs.org
In the realm of chemical catalysis, transition-metal catalysts offer powerful tools for C-H functionalization. Research could explore the use of palladium, rhodium, or iridium catalysts to selectively activate and modify the C-H bonds in the isobutyl group or at the α-carbon of the alanine backbone. Such methods would enable the introduction of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular complexity achievable from this starting material.
The development of catalysts for peptide bond formation is another critical area. wikipedia.orgacs.org While traditional methods often require stoichiometric coupling reagents, new catalytic systems are being developed that can facilitate amide bond formation more efficiently. acs.org this compound could serve as a model substrate for testing and optimizing these new catalysts, potentially leading to greener and more efficient methods for peptide synthesis.
Table 1: Potential Enzyme Classes for this compound Transformations
| Enzyme Class | Potential Transformation | Substrate Moiety Targeted | Potential Advantages |
| Lipases | Transesterification, Ammonolysis, Resolution | Ester Group | High chemoselectivity, Mild reaction conditions, Reusability (if immobilized) nih.govrsc.org |
| Proteases | Peptide bond formation (aminolysis) | Amine & Ester Groups | Stereospecificity, Aqueous/organic solvent compatibility nih.gov |
| Transaminases (RedAms) | Reductive amination | Amine Group | High stereoselectivity for creating new chiral centers acs.org |
| Dehydrogenases | Oxidation/Reduction | Amine/Carbonyl Group | Cofactor-dependent, enables redox transformations nih.gov |
Advanced Materials and Nanotechnology Applications Derived from this compound
The unique chemical structure of this compound makes it an attractive building block for the creation of advanced materials and for applications in nanotechnology. This is an emerging area with significant opportunities for future research.
One of the most promising applications is in the synthesis of biodegradable polymers. The bifunctional nature of the molecule allows it to act as a monomer in polymerization reactions. For example, it could be incorporated into polyesters or polyamides, imparting chirality and potentially unique physical properties to the resulting material. rsc.org The presence of the amino acid moiety could enhance biodegradability and biocompatibility, making such polymers suitable for biomedical applications like drug delivery systems and tissue engineering scaffolds. wikipedia.org Research in this area would involve exploring different polymerization techniques, such as ring-opening polymerization of derivative lactams or condensation polymerization, and characterizing the properties of the resulting materials.
In nanotechnology, this compound could be used to functionalize the surface of nanoparticles. Its amine group can be readily attached to nanoparticle surfaces, while the ester group and the chiral center can be used to control surface properties, such as hydrophilicity, and to mediate specific interactions with biological systems. Such functionalized nanoparticles could have applications in targeted drug delivery, bio-imaging, and diagnostics.
Furthermore, the self-assembly properties of derivatives of this compound could be explored. By modifying the molecule to create amphiphilic structures, it may be possible to induce self-assembly into well-defined nanostructures such as micelles, vesicles, or nanofibers. These self-assembled materials could find use as nanocarriers for therapeutic agents or as scaffolds for regenerative medicine.
Interdisciplinary Research Frontiers Integrating this compound with Theoretical Chemistry and Bioengineering
The exploration of this compound is not limited to the synthetic chemistry laboratory. Significant progress can be made by integrating experimental work with theoretical chemistry and bioengineering, opening up new interdisciplinary research frontiers.
Theoretical and Computational Chemistry: Molecular modeling and computational chemistry can provide deep insights into the properties and reactivity of this compound. zymvol.com Quantum chemical calculations can be used to determine its conformational preferences, electronic structure, and thermochemical properties, similar to studies performed on related amino acids like α-alanine and β-alanine. nih.govrepec.org Such studies can help predict its behavior in different chemical environments and guide the design of new reactions and catalysts. For example, computational alanine scanning is a technique used to predict energetically important residues in protein-protein interfaces, and similar computational approaches could model the interaction of this compound in biological systems or as a ligand. nih.gov Molecular dynamics simulations could be employed to study its interaction with enzymes or its role in the self-assembly of larger structures. rsc.org
Bioengineering and Biocatalysis: Bioengineering offers powerful tools to enhance the production and application of this compound. Metabolic engineering of microorganisms could be used to develop strains that overproduce alanine, the precursor to this compound. wikipedia.org Furthermore, protein engineering techniques can be applied to tailor enzymes for specific applications. For example, lipases or proteases could be engineered to have higher activity and selectivity for the synthesis or transformation of this compound. rsc.orgnih.govacs.org The development of novel biocatalytic cascades, where multiple enzymes are engineered to work together in a one-pot reaction, could provide highly efficient and sustainable routes to valuable chiral molecules derived from this amino acid ester. acs.orgyoutube.com The biosynthesis of β-alanine, a related non-proteinogenic amino acid, has been achieved through various natural and engineered pathways, suggesting that similar bio-based production strategies could be developed for derivatives of α-alanine. nih.gov
Table 2: Examples of Computational Methods for Studying Alanine Derivatives
| Computational Method | Research Focus | Potential Insights for this compound | Reference |
| Density Functional Theory (DFT) | Enthalpies of formation, molecular structure | Thermochemical stability, bond energies, reactivity indices | nih.gov |
| Ab initio Molecular Orbital Theory (G3 level) | Gas-phase enthalpies of formation | Intrinsic stability and energetics | nih.gov |
| Molecular Dynamics (MD) | Interaction with surfaces/micelles, conformational dynamics | Behavior in solution, interaction with catalysts or materials | rsc.org |
| Computational Alanine Scanning | Protein-protein interaction "hot spots" | Potential binding interactions in biological systems | nih.gov |
New Paradigms in Stereoselective Synthesis Utilizing this compound as a Chiral Synthon
Given that this compound can be readily derived from the natural chiral pool, its L-enantiomer, 2-methylpropyl (2S)-2-aminopropanoate, is an attractive chiral building block, or synthon, for asymmetric synthesis. nih.govenamine.netsigmaaldrich.comnih.gov Future research is expected to establish new paradigms in stereoselective synthesis that leverage the inherent chirality of this molecule.
One major area of opportunity is its use as a chiral auxiliary. The amine group can be temporarily attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be cleaved and recovered. While this is a well-established strategy, the specific steric and electronic properties of the isobutyl alaninate (B8444949) moiety could offer unique advantages in controlling diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions.
Furthermore, this compound can be used as a chiral starting material for the synthesis of more complex chiral molecules. The amine and ester functionalities provide two convenient handles for elaboration into a wide range of structures, including unnatural amino acids, chiral amines, and alkaloids. nih.gov For example, the ester can be reduced to a primary alcohol, and the amine can be protected and then alkylated, leading to a variety of chiral 1,2-amino alcohols.
The development of efficient methods for chiral resolution is also relevant. nih.govwikipedia.orgmdpi.com While the L-enantiomer is readily available, access to the D-enantiomer often relies on the resolution of a racemic mixture. Research into new chiral resolving agents or advanced separation techniques like chiral chromatography could make both enantiomers more accessible for use in the synthesis of drugs and other bioactive molecules. libretexts.org The use of chiral building blocks is increasingly important in drug discovery to ensure optimal interaction with biological targets. enamine.net The availability of both enantiomers of this compound would significantly enhance its value as a versatile chiral synthon.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2-methylpropyl 2-aminopropanoate, and how do reaction conditions influence yield?
- Methodological Answer : The esterification of 2-aminopropanoic acid with 2-methylpropanol can be achieved via acid-catalyzed (e.g., H₂SO₄) or coupling-agent-mediated (e.g., DCC/DMAP) methods. For acid catalysis, temperatures of 60–80°C under reflux with molecular sieves to remove water improve yields (~70–85%). Coupling agents at room temperature may reduce side reactions but require purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30), flow rate 1.0 mL/min, UV detection at 210 nm. Compare retention times to certified reference standards (e.g., EP impurities in ).
- NMR : ¹H NMR (400 MHz, CDCl₃) should show peaks for the ester methyl group (~1.2 ppm, triplet), aminopropanoate backbone (~3.1 ppm, multiplet), and aromatic protons (if applicable). ¹³C NMR confirms ester carbonyl (~170 ppm) .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis and photodegradation. Monitor moisture levels (<0.1% via Karl Fischer titration). For long-term stability, lyophilize and store as a solid .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, rinse with 5% acetic acid (neutralizes amine residues) followed by water. Dispose of waste via incineration (≥1000°C) to prevent environmental release .
Q. How can researchers assess purity and identify common impurities?
- Methodological Answer : Employ GC-MS (DB-5 column, 30 m × 0.25 mm) with helium carrier gas (1.2 mL/min) and a temperature ramp (50°C to 250°C at 10°C/min). Major impurities may include unreacted 2-aminopropanoic acid (retention time ~8.5 min) or ester hydrolysis products. Quantify using external calibration curves .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved?
- Methodological Answer : Use chiral HPLC with a Chiralpak AD-H column (250 × 4.6 mm) and isocratic elution (hexane/isopropanol 90:10, 0.1% diethylamine). Monitor enantiomeric excess (ee) via polarimetry ([α]D²⁵ = +15° for R-enantiomer). For preparative separation, simulate moving bed chromatography improves scalability .
Q. What degradation pathways dominate under accelerated stability testing?
- Methodological Answer : At 40°C/75% RH, hydrolysis of the ester bond produces 2-aminopropanoic acid and 2-methylpropanol (confirmed via LC-MS, m/z 118 [M+H]⁺ for the acid). Oxidative pathways (e.g., via peroxide formation) are minimized by adding 0.01% BHT as an antioxidant. Use Arrhenius kinetics (Eₐ ~85 kJ/mol) to predict shelf life .
Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points)?
- Methodological Answer : Polymorphism or hydration states may cause variability. Characterize crystalline forms via X-ray diffraction (Cu Kα radiation, λ = 1.5418 Å) and DSC (heating rate 10°C/min, N₂ purge). For spectral inconsistencies, validate NMR assignments using 2D experiments (HSQC, HMBC) .
Q. What solvent systems optimize solubility for pharmacological assays?
- Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (50 mg/mL) or ethanol (20 mg/mL). For in vitro studies, prepare stock solutions in DMSO and dilute to ≤0.1% in PBS (pH 7.4) to avoid solvent toxicity. Use shake-flask method with HPLC quantification for solubility profiling .
Q. How does this compound interact with enzyme targets (e.g., proteases)?
- Methodological Answer : Conduct kinetic assays (e.g., Michaelis-Menten) with trypsin or chymotrypsin. Monitor substrate depletion via UV-Vis (ΔA₄₁₀ for p-nitroaniline release). Molecular docking (AutoDock Vina) predicts binding affinity (ΔG ~–8.5 kcal/mol) at the enzyme’s active site. Validate with site-directed mutagenesis (e.g., Ser195Ala in trypsin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
